5-Metoxiquinolina

Descripción general

Descripción

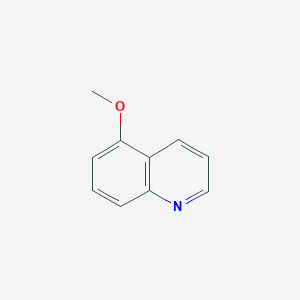

5-Methoxyquinoline is an organic compound belonging to the quinoline family, characterized by a methoxy group attached to the fifth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 5-Methoxyquinoline is C10H9NO, and it has a molecular weight of 159.19 g/mol .

Aplicaciones Científicas De Investigación

1.1. EZH2 Inhibition

One of the most notable applications of 5-methoxyquinoline derivatives is their role as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a key enzyme involved in histone methylation and cancer progression. A study synthesized several quinoline derivatives, identifying 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k ) as a potent EZH2 inhibitor with an IC50 value of 1.2 μM . This compound significantly reduced global H3K27me3 levels, indicating its potential for anticancer therapy .

| Compound | IC50 (μM) | Cell Line Activity (HCT15) | Cell Line Activity (MDA-MB-231) |

|---|---|---|---|

| 5k | 1.2 | 5.6 | 2.45 |

The structure-activity relationship (SAR) studies demonstrated that modifications to the quinoline structure could enhance selectivity and potency against EZH2, making these derivatives promising candidates for further development in cancer therapeutics.

1.2. Neuropathic Pain Management

Another application of 5-methoxyquinoline is in the development of radioligands for imaging glutamate receptors, particularly mGluR5, which are implicated in neuropathic pain mechanisms. The derivative 5-methoxy-2-(phenylethynyl)quinoline (MPEQ) was evaluated as a potential mGluR5 selective radioligand. In vivo studies using a rat model of neuropathic pain showed that MPEQ exhibited significant analgesic effects, suggesting its utility in both therapeutic and diagnostic applications .

| Compound | Analgesic Effect | Model Used |

|---|---|---|

| MPEQ | Significant | Spinal Nerve Ligation (SNL) |

2.1. Photobasicity Studies

5-Methoxyquinoline has also been studied for its photochemical properties, particularly its photobasicity—an ability to act as a base upon light excitation. Research indicates that 5-MeOQ can deprotonate alcohols when exposed to light, which opens avenues for its use in photochemical reactions and organic synthesis .

| Reaction Type | Observed Behavior |

|---|---|

| Photobasicity | Deprotonation of alcohols upon light |

| Mechanism | Nonadiabatic molecular dynamics |

3.1. EZH2 Inhibition Case Study

In a detailed investigation, compound 5k was tested against various protein methyltransferases to assess selectivity and efficacy. The results indicated that compound 5k had minimal activity against other targets, reinforcing its specificity for EZH2—an essential factor for developing targeted cancer therapies .

3.2. Imaging Application Case Study

The use of MPEQ as a PET tracer was validated through dynamic imaging studies in rats, demonstrating its capability to cross the blood-brain barrier and localize in mGluR5-rich regions of the brain . This finding supports the potential for MPEQ not only as a therapeutic agent but also as a diagnostic tool in understanding neuropathic pain mechanisms.

Mecanismo De Acción

Target of Action

5-Methoxyquinoline is a derivative of quinoline, which is known to have a broad spectrum of bio-responses . The primary target of 5-Methoxyquinoline is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes .

Mode of Action

The mode of action of 5-Methoxyquinoline involves its interaction with EZH2. It acts as an inhibitor of EZH2, decreasing the global H3K27me3 level in cells . This interaction results in changes in the transcriptional activity of the target genes.

Biochemical Pathways

The biochemical pathways affected by 5-Methoxyquinoline are those regulated by EZH2. As a histone-lysine N-methyltransferase, EZH2 plays a crucial role in the methylation of histone H3, specifically at lysine 9 and 27. This methylation leads to the repression of target genes . By inhibiting EZH2, 5-Methoxyquinoline can alter these pathways and their downstream effects.

Pharmacokinetics

It’s known that the compound is synthesized through a series of reactions involving 2-bromo-5-methoxyaniline and malonic acid

Result of Action

The result of 5-Methoxyquinoline’s action is a decrease in the global H3K27me3 level in cells . This change in histone methylation can affect the transcriptional activity of various genes, potentially leading to a variety of cellular effects. The specific effects would depend on the particular genes that are affected by the change in methylation.

Análisis Bioquímico

Biochemical Properties

It has been found that quinoline derivatives, including 5-Methoxyquinoline, can act as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family . This suggests that 5-Methoxyquinoline may interact with enzymes such as EZH2 and potentially influence biochemical reactions.

Cellular Effects

5-Methoxyquinoline has been shown to decrease global H3K27me3 levels in cells and display anti-viability activities against two tumor cell lines . This suggests that 5-Methoxyquinoline may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that 5-Methoxyquinoline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride as a catalyst and solvent . The intermediate 8-bromo-2,4-dichloro-5-methoxyquinoline is formed, which can then be further processed to obtain 5-Methoxyquinoline.

Industrial Production Methods: Industrial production methods for 5-Methoxyquinoline often employ green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Quinoline: The parent compound of 5-Methoxyquinoline, lacking the methoxy group.

8-Methoxyquinoline: Another methoxy-substituted quinoline, but with the methoxy group at the eighth position.

Fluoroquinolines: Quinoline derivatives with fluorine atoms, known for their enhanced biological activity.

Uniqueness of 5-Methoxyquinoline: 5-Methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Methoxyquinoline (5-MeOQ) is a derivative of quinoline that has garnered attention in recent years for its diverse biological activities, particularly as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2), a key player in epigenetic regulation. This article delves into the biological activity of 5-Methoxyquinoline, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Inhibition of EZH2

5-Methoxyquinoline functions primarily as an inhibitor of EZH2, a histone-lysine N-methyltransferase that catalyzes the tri-methylation of histone H3 at lysine 27 (H3K27me3). This modification is associated with gene repression and plays a crucial role in various cellular processes, including development and cancer progression. By inhibiting EZH2, 5-MeOQ decreases global H3K27me3 levels, which can lead to the reactivation of tumor suppressor genes and subsequent anti-cancer effects .

Pharmacological Properties

Anticancer Activity

Research indicates that 5-Methoxyquinoline exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it reduces cell viability in MDA-MB-231 (breast cancer) and HCT15 (colon cancer) cell lines, with IC50 values indicating potent activity . The compound's structure-activity relationship (SAR) has been explored to enhance its efficacy further.

Table 1: Anticancer Activity of 5-Methoxyquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5k | MDA-MB-231 | 2.45 | EZH2 inhibition |

| 5k | HCT15 | 5.6 | EZH2 inhibition |

| 5c | MDA-MB-231 | >10 | Weak activity |

Biochemical Pathways

The interaction of 5-Methoxyquinoline with EZH2 influences several downstream signaling pathways involved in cell proliferation and survival. The compound has been shown to modulate the expression of genes related to apoptosis and cell cycle regulation, suggesting potential applications in cancer therapy .

Case Studies

-

Study on EZH2 Inhibition

A study published in Molecules highlighted the synthesis and evaluation of various derivatives of 5-Methoxyquinoline as EZH2 inhibitors. Among these, compound 5k demonstrated the most potent inhibitory effects both enzymatically and at the cellular level, showcasing its potential as a therapeutic agent against cancers characterized by high EZH2 activity . -

Antiproliferative Effects

In another investigation, the antiproliferative effects of 5-Methoxyquinoline were assessed across multiple cancer cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis through modulation of Bcl-2 family proteins .

Propiedades

IUPAC Name |

5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRPAOFSPXEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344086 | |

| Record name | 5-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-19-7 | |

| Record name | 5-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-methoxyquinoline unique compared to other quinoline derivatives?

A1: 5-Methoxyquinoline distinguishes itself through its photobasicity. This means its basicity, or its ability to accept a proton, significantly increases upon excitation by light. This property stems from the electron-donating nature of the methoxy group at the 5th position of the quinoline ring, influencing its electronic structure and consequently its reactivity in the excited state. [, , ]

Q2: How does 5-methoxyquinoline function as a photobase?

A2: Upon absorbing light, 5-methoxyquinoline transitions to an excited state. In this state, the molecule exhibits a higher pKa, making it a stronger base. This enhanced basicity enables it to abstract protons from suitable donor molecules, even those considered weakly acidic in their ground state. Notably, this excited state proton transfer process is highly dependent on the pKa of the donor molecule and its concentration in the solution. [, , , ]

Q3: What are the potential applications of 5-methoxyquinoline's photobasicity?

A3: The light-activated proton transfer ability of 5-methoxyquinoline makes it a promising tool for various applications, including:

- Catalysis: It can potentially be integrated into catalytic systems to facilitate reactions that are rate-limited by proton transfer steps, effectively using light to control reaction rates. []

- pH regulation: The ability to control proton transfer with light opens avenues for optically manipulating pH in specific environments, with potential applications in biological systems. []

- Redox reactions: By mediating proton transfer, 5-methoxyquinoline could be valuable in regulating and facilitating redox reactions, which are fundamental to energy storage and conversion processes. []

Q4: What challenges need to be addressed for the practical application of 5-methoxyquinoline?

A4: Several challenges need to be considered for broader implementation of 5-methoxyquinoline in practical settings:

- Donor-acceptor pre-association: Efficient proton transfer often requires pre-association between 5-methoxyquinoline and the proton donor, typically through hydrogen bonding. Achieving this in solution requires a high donor to acceptor ratio, which may not always be feasible. [, ]

- Excited state solvation threshold: Successful proton transfer also depends on the solvent's ability to stabilize the photogenerated products. This solvation threshold can be a limiting factor in some cases. []

- Optical energy cost: The energy difference between the ground and excited states of 5-methoxyquinoline is substantial, requiring UV light for activation. This high energy requirement can be a drawback for certain applications. []

Q5: How does the structure of 5-methoxyquinoline influence its photobasicity?

A5: The presence and position of the methoxy group are crucial for the photobasicity of 5-methoxyquinoline. This electron-donating group at the 5th position enhances the electron density in the quinoline ring system, particularly in the excited state. This electronic configuration increases the molecule's proton affinity when excited, leading to its photobasic behavior. Modifications to the structure, like changing the substituent or its position, can significantly alter the photobasicity and the molecule's overall reactivity. [, ]

Q6: Has 5-methoxyquinoline been explored for applications beyond photobasicity?

A6: Yes, research has also investigated 5-methoxyquinoline derivatives as potential inhibitors of Enhancer of Zeste Homologue 2 (EZH2), an enzyme involved in epigenetic regulation. Specifically, a derivative named 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) demonstrated inhibitory activity against EZH2 in vitro and showed promising anti-viability effects against cancer cell lines. [] This research highlights the versatility of the 5-methoxyquinoline scaffold for developing compounds with diverse biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.